molecular formula C12H17N3O2 B6641900 4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide

4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide

Cat. No. B6641900
M. Wt: 235.28 g/mol
InChI Key: FUJGMIFRRKIXSS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide, also known as ADMA, is a naturally occurring molecule that has gained attention in scientific research due to its role in various physiological processes.

Mechanism of Action

4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide inhibits the activity of the enzyme nitric oxide synthase (NOS), which catalyzes the production of NO. This inhibition leads to a decrease in NO production, which can result in vasoconstriction and endothelial dysfunction. 4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide also inhibits the activity of DDAH, which is responsible for the breakdown of 4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide. This inhibition can lead to an increase in 4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide levels, which can further inhibit NO production.
Biochemical and Physiological Effects:
4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase oxidative stress, inflammation, and endothelial dysfunction. 4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide has also been linked to the development of atherosclerosis, hypertension, and chronic kidney disease. However, 4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide has also been shown to have potential protective effects in certain disease states, such as sepsis.

Advantages and Limitations for Lab Experiments

4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide has been used in various lab experiments to study its effects on various physiological processes. One advantage of using 4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide is its natural occurrence in the body, which allows for the study of its physiological effects. However, 4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide has limitations in terms of its stability and availability, which can limit its use in certain experiments.

Future Directions

There are various future directions for 4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide research. One direction is the development of new methods for 4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide synthesis, which can improve its availability and stability. Another direction is the study of 4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide in various disease states, including cancer and neurological disorders. Additionally, the development of new 4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide inhibitors and activators can provide potential therapeutic options for various diseases.

Synthesis Methods

4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 3-methylbenzoyl chloride with N,N-dimethyl-1,3-propanediamine, followed by the addition of L-alanine methyl ester hydrochloride. Enzymatic synthesis involves the use of the enzyme dimethylarginine dimethylaminohydrolase (DDAH) to convert asymmetric dimethylarginine (4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide) to L-citrulline and dimethylamine.

Scientific Research Applications

4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide is involved in various physiological processes, including the regulation of nitric oxide (NO) production, vascular tone, and endothelial function. It has been studied in various diseases, including cardiovascular disease, diabetes, and chronic kidney disease. 4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide has also been studied as a potential biomarker for disease diagnosis and prognosis.

properties

IUPAC Name

4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-7-6-9(12(17)14-3)4-5-10(7)15-11(16)8(2)13/h4-6,8H,13H2,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJGMIFRRKIXSS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)NC)NC(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide

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